molecular formula C18H20O2 B8693387 4,4-cyclohexylidene bisphenol

4,4-cyclohexylidene bisphenol

Cat. No.: B8693387
M. Wt: 268.3 g/mol
InChI Key: WZCQOMUGRAWORP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Cyclohexylidene bisphenol is typically synthesized through the condensation reaction of cyclohexanone with phenol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the bisphenol compound . The general reaction scheme is as follows:

Cyclohexanone+2PhenolH2SO44,4-Cyclohexylidene bisphenol+Water\text{Cyclohexanone} + 2 \text{Phenol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Cyclohexanone+2PhenolH2​SO4​​4,4-Cyclohexylidene bisphenol+Water

Industrial Production Methods

In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

4,4-Cyclohexylidene bisphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4,4-cyclohexylidene bisphenol involves its interaction with molecular targets such as estrogen receptors. It can bind to these receptors and modulate their activity, influencing various biological pathways. The compound’s structural similarity to bisphenol A allows it to mimic estrogenic activity, which is the basis for its use in biological and medical research .

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A (BPA): C15H16O2

    Bisphenol F (BPF): C13H12O2

    Bisphenol S (BPS): C12H10O4S

    Bisphenol AF (BPAF): C15H10F6O2

Uniqueness

4,4-Cyclohexylidene bisphenol is unique due to its cyclohexylidene group, which imparts different physical and chemical properties compared to other bisphenols. For instance, it has a higher melting point and different solubility characteristics, making it suitable for specific industrial applications where other bisphenols may not be as effective .

Properties

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

4-[4-(4-hydroxyphenyl)cyclohexyl]phenol

InChI

InChI=1S/C18H20O2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h5-14,19-20H,1-4H2

InChI Key

WZCQOMUGRAWORP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

More particularly, 1,4-bis(4-hydroxyphenyl)-1-cyclohexene is hydrogenated, and the resulting reaction mixture which contains 4-(4′-(4″-hydroxyphenyl)cyclohexyl)-1-hydroxybenzene is subjected to conventional purification methods to provide a purified product, and the product is then dissolved in an organic solvent which is suitably used in column separation processes, such as methanol, acetonitrile or tetrahydrofuran, or alternatively, the reaction mixture obtained is subjected to solvent replacement by an organic solvent which is suitably used in column separation processes, such as methanol, acetonitrile or tetrahydrofuran. Then, the resulting solution of the product or the solution of the reaction mixture in such an organic solvent as mentioned above is subjected to cis-trans separation operations by a suitable means such as preparative high performance liquid chromatography making use of difference of retention time so that the cis- and trans-isomer, that is, 4-(trans-4′-(4″-hydroxyphenyl)cyclohexyl)-1-hydroxybenzene and 4-(cis-4′-(4″-hydroxyphenyl)cyclohexyl) 1-hydroxybenzene, are separately obtained.
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1,4-bis(4-hydroxyphenyl)-1-cyclohexene
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